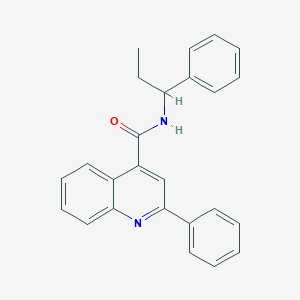
2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide
Overview
Description
2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by a quinoline core structure substituted with phenyl and carboxamide groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide typically involves the Doebner reaction, which is a three-component reaction between aniline, 2-nitrobenzaldehyde, and pyruvic acid . The reaction proceeds through amidation, reduction, acylation, and amination steps to yield the desired compound . Another method involves the Pfitzinger reaction, where isatin reacts with α-methyl ketone in the presence of potassium hydroxide in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to enhance yield and purity. The use of rare-earth metal catalysts in water under reflux conditions has been reported to improve the synthesis of 2-phenylquinoline-4-carboxylic acids, which can be further converted to the target compound .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, ammonium acetate, and rare-earth metal catalysts . Reaction conditions often involve refluxing in ethanol or aqueous ethanol media.
Major Products
The major products formed from these reactions include various substituted quinoline-4-carboxamide derivatives, which exhibit diverse biological activities .
Scientific Research Applications
2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as neurokinin-3 receptors. By binding to these receptors, the compound acts as a competitive antagonist, inhibiting the receptor’s activity and modulating various physiological processes . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating conditions like schizophrenia and menopausal symptoms .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxylic acid: A precursor in the synthesis of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide.
Pavinetant: A neurokinin-3 receptor antagonist with similar structural features and biological activity.
2-phenylquinoline-4-carbohydrazide: Another quinoline derivative with notable anti-inflammatory and analgesic activities.
Uniqueness
This compound stands out due to its potent and selective antagonistic activity against neurokinin-3 receptors, making it a valuable candidate for therapeutic development . Its unique combination of phenyl and carboxamide groups enhances its biological activity and specificity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-2-22(18-11-5-3-6-12-18)27-25(28)21-17-24(19-13-7-4-8-14-19)26-23-16-10-9-15-20(21)23/h3-17,22H,2H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNGYQJJYRVGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


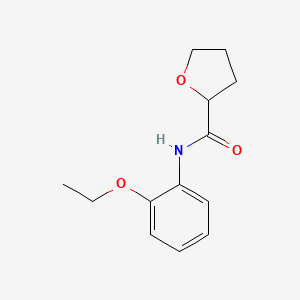
![3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE](/img/structure/B4033418.png)
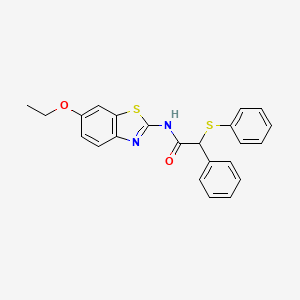
![3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester](/img/structure/B4033424.png)
![2-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-2H-1,2,3-benzotriazole](/img/structure/B4033430.png)
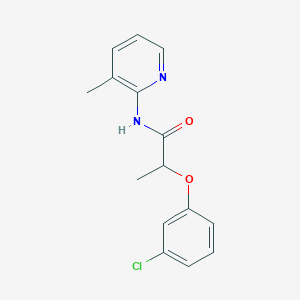
![N-ethyl-2-[(2-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4033452.png)
![8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4033453.png)
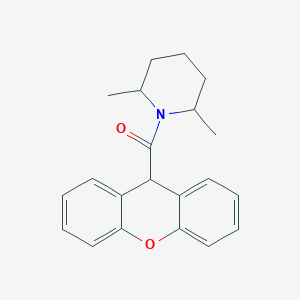
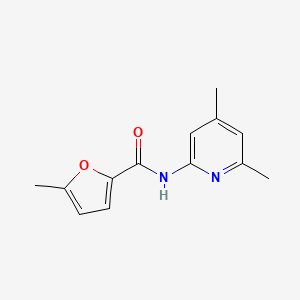
![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-5-methyl-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4033482.png)
![N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B4033490.png)
![5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid](/img/structure/B4033496.png)
![methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate](/img/structure/B4033505.png)
